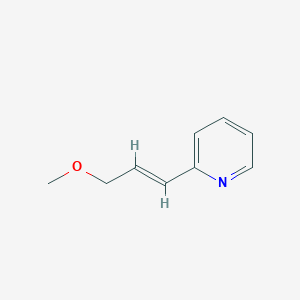
Pyridine, 2-(3-methoxy-1-propenyl)-, (E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(3-methoxy-1-propenyl)-, (E)-(9CI) is a chemical compound that is commonly known as 'methyl pyridine'. It is widely used in scientific research due to its unique chemical properties and has been studied extensively for its potential applications in various fields.
Applications De Recherche Scientifique
Methyl pyridine has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, it has been used as a building block in the synthesis of various organic compounds, and as a precursor in the preparation of materials such as polymers and nanomaterials.
Mécanisme D'action
The exact mechanism of action of methyl pyridine is not fully understood. However, it has been suggested that it may act by inhibiting the growth of microorganisms, disrupting the cell membrane, or interfering with the replication of DNA. Additionally, it has been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Methyl pyridine has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl pyridine in lab experiments is its unique chemical properties. It is a versatile compound that can be easily modified to create new derivatives with different properties. Additionally, it is relatively stable and easy to handle, making it a popular choice for synthetic chemists. However, one limitation of using methyl pyridine is its potential toxicity. It is important to handle this compound with care and to take appropriate safety precautions when working with it.
Orientations Futures
There are several potential future directions for the study of methyl pyridine. One area of interest is the development of new drugs based on its antimicrobial and antiviral properties. Additionally, it may be useful in the development of new materials, such as polymers and nanomaterials. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various scientific fields.
Conclusion
In conclusion, methyl pyridine is a versatile compound that has been extensively studied for its potential applications in various scientific fields. Its unique chemical properties make it a popular choice for synthetic chemists, and it has been found to have several potential therapeutic effects. While further research is needed to fully understand its mechanism of action and potential applications, it is clear that methyl pyridine has significant potential for future scientific research.
Méthodes De Synthèse
Methyl pyridine can be synthesized using several methods, including the reaction of pyridine with propargyl alcohol in the presence of a catalyst, or by the reaction of pyridine with propargyl chloride in the presence of a base. Other methods include the reaction of pyridine with propargyl bromide in the presence of a palladium catalyst or by the reaction of pyridine with propargyl acetate in the presence of a base.
Propriétés
Numéro CAS |
113985-55-0 |
|---|---|
Nom du produit |
Pyridine, 2-(3-methoxy-1-propenyl)-, (E)-(9CI) |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-[(E)-3-methoxyprop-1-enyl]pyridine |
InChI |
InChI=1S/C9H11NO/c1-11-8-4-6-9-5-2-3-7-10-9/h2-7H,8H2,1H3/b6-4+ |
Clé InChI |
MWOLEOBBABAODV-GQCTYLIASA-N |
SMILES isomérique |
COC/C=C/C1=CC=CC=N1 |
SMILES |
COCC=CC1=CC=CC=N1 |
SMILES canonique |
COCC=CC1=CC=CC=N1 |
Synonymes |
Pyridine, 2-(3-methoxy-1-propenyl)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



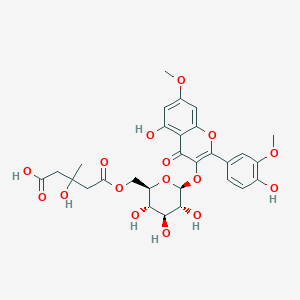
![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)
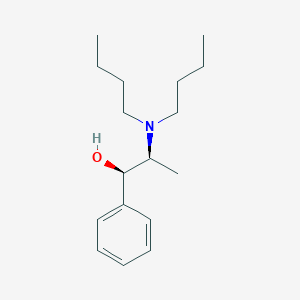
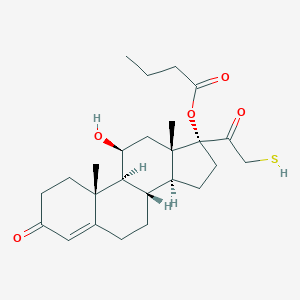
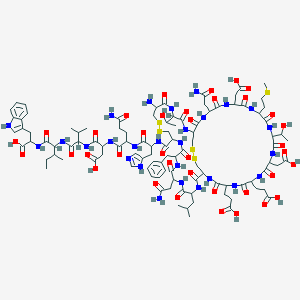
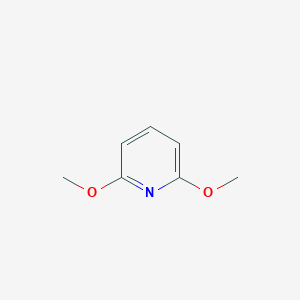

![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
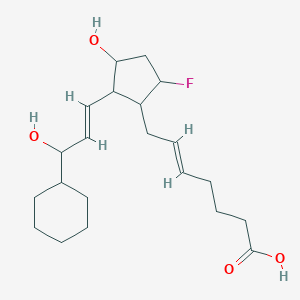
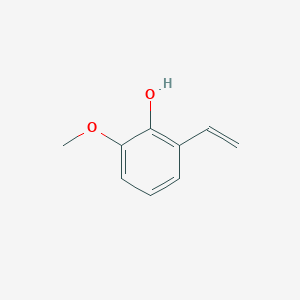
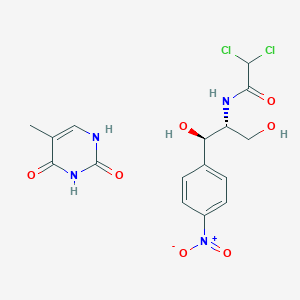
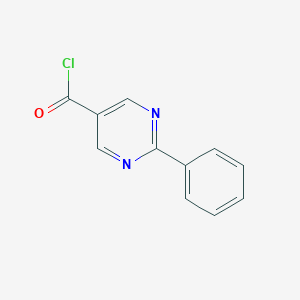
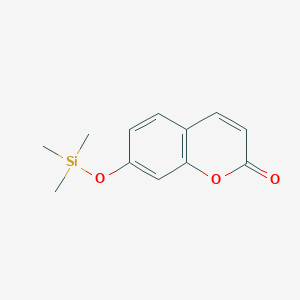
![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)